molecular formula C17H18N6O B5911424 5,7-dimethyl-N-[(E)-1-phenylpropan-2-ylideneamino]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

5,7-dimethyl-N-[(E)-1-phenylpropan-2-ylideneamino]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B5911424
M. Wt: 322.4 g/mol
InChI Key: SHFIRVCIUCKNGC-UDWIEESQSA-N
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Description

5,7-dimethyl-N-[(E)-1-phenylpropan-2-ylideneamino]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and applications in medicinal chemistry . The structure of this compound includes a triazolo[1,5-a]pyrimidine core, which is fused with various functional groups, making it a versatile molecule for various scientific applications.

Preparation Methods

The synthesis of 5,7-dimethyl-N-[(E)-1-phenylpropan-2-ylideneamino]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation . Industrial production methods may involve scaling up this reaction and optimizing conditions for large-scale synthesis.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. For example, the compound can be oxidized to form corresponding oxo derivatives or reduced to form amine derivatives . Substitution reactions can occur at the triazolo[1,5-a]pyrimidine core, leading to the formation of various substituted derivatives .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of enzymes such as JAK1 and JAK2, which are involved in various signaling pathways related to cell growth and proliferation . By inhibiting these enzymes, the compound can effectively reduce the growth of cancer cells and other hyperproliferative disorders . The molecular targets and pathways involved in its mechanism of action are still under investigation, but its potential as a therapeutic agent is promising.

Comparison with Similar Compounds

Properties

IUPAC Name

5,7-dimethyl-N-[(E)-1-phenylpropan-2-ylideneamino]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O/c1-11-9-13(3)23-17(18-11)19-15(22-23)16(24)21-20-12(2)10-14-7-5-4-6-8-14/h4-9H,10H2,1-3H3,(H,21,24)/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHFIRVCIUCKNGC-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)C(=O)NN=C(C)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC2=NC(=NN12)C(=O)N/N=C(\C)/CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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